molecular formula C17H21BN2O2 B13148497 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile

Cat. No.: B13148497
M. Wt: 296.2 g/mol
InChI Key: ACRCOLGTXNTONA-UHFFFAOYSA-N
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Description

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile is an organic compound that features a dioxaborolane ring attached to a phenyl group, which is further connected to a pentanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions.

    Attachment to the phenyl group: The dioxaborolane ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst and a base.

    Introduction of the pentanedinitrile moiety: The final step involves the nitrile functionalization of the phenyl group, which can be done using cyanation reactions with reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane ring, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The nitrile groups can be reduced to amines, which are important in the synthesis of pharmaceuticals. The phenyl group can undergo electrophilic substitution, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanedinitrile is unique due to the presence of both the dioxaborolane ring and the pentanedinitrile moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C17H21BN2O2

Molecular Weight

296.2 g/mol

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanedinitrile

InChI

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13(8-10-19)9-11-20/h5-7,12-13H,8-9H2,1-4H3

InChI Key

ACRCOLGTXNTONA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(CC#N)CC#N

Origin of Product

United States

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